molecular formula C9H9ClF2O B2403037 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene CAS No. 1094302-39-2

1-(1-Chloroethyl)-4-(difluoromethoxy)benzene

Cat. No.: B2403037
CAS No.: 1094302-39-2
M. Wt: 206.62
InChI Key: KYCJKSKUEAQPSC-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-4-(difluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 1-chloroethyl group and a difluoromethoxy group

Scientific Research Applications

1-(1-Chloroethyl)-4-(difluoromethoxy)benzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene typically involves the introduction of the 1-chloroethyl group and the difluoromethoxy group onto a benzene ring. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloroethyl)-4-(difluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The 1-chloroethyl group can participate in nucleophilic substitution reactions, while the difluoromethoxy group can engage in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-2-(difluoromethoxy)benzene
  • 1-(Chloromethyl)-2-[2-(difluoromethoxy)ethoxy]benzene
  • 1-Chloroethyl chloroformate

Uniqueness

1-(1-Chloroethyl)-4-(difluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(1-chloroethyl)-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c1-6(10)7-2-4-8(5-3-7)13-9(11)12/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCJKSKUEAQPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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